molecular formula C17H17N3O B2621007 (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one CAS No. 131365-81-6

(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one

Cat. No.: B2621007
CAS No.: 131365-81-6
M. Wt: 279.343
InChI Key: MHHZJYPMFYYVLT-UHFFFAOYSA-N
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Description

(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one is a spirocyclic compound characterized by its unique structure, where two rings share a single common atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one typically involves cyclization reactions. One common method is the dialkylation of an activated carbon center, often using dihalides or dilithio reagents . For instance, the spirocyclic core can be prepared by dialkylation with a 1,3- or 1,4-dihalide, followed by cyclization to form the spiro structure .

Industrial Production Methods

Industrial production of spiro compounds, including this compound, often employs large-scale cyclization reactions under controlled conditions. These processes may involve the use of metal catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one involves its interaction with various molecular targets. It can act as an antioxidant by neutralizing reactive oxygen species, thereby preventing oxidative damage to cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one is unique due to its specific combination of spirocyclic structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-phenylspiro[1,2,4-triazolidine-5,4'-2,3-dihydro-1H-naphthalene]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-16-18-17(19-20(16)14-9-2-1-3-10-14)12-6-8-13-7-4-5-11-15(13)17/h1-5,7,9-11,19H,6,8,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZJYPMFYYVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)NC(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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